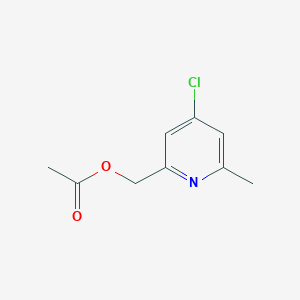
3-Chlorobenzaldehyde dimethyl acetal
Übersicht
Beschreibung
3-Chlorobenzaldehyde dimethyl acetal is derived from the condensation reaction between 3-chlorobenzaldehyde and methanol . It contains a total of 23 bonds, including 12 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 2 aliphatic ethers .
Synthesis Analysis
The synthesis of 3-Chlorobenzaldehyde dimethyl acetal involves the acetalization of 3-chlorobenzaldehyde, which is an organic compound that contains an aromatic aldehyde group . This reaction is catalyzed by Lewis acid catalysts such as HCl . The reaction mechanism involves seven intermediate compounds and two resonance structures to produce the acetal product .Molecular Structure Analysis
The molecular structure of 3-Chlorobenzaldehyde dimethyl acetal includes a total of 23 bonds; 12 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 2 aliphatic ethers .Chemical Reactions Analysis
The acetalization of 3-chlorobenzaldehyde is a reversible reaction. The first step is the formation of a hemiacetal, which occurs through the protonation of 3-chlorobenzaldehyde by an acid catalyst followed by a nucleophilic attack of methanol . The second step is the formation of the acetal from the hemiacetal, which only occurs if catalyzed by acid followed by the loss of water .Physical And Chemical Properties Analysis
3-Chlorobenzaldehyde dimethyl acetal is a liquid with a molecular weight of 140.57 . Its physical state is liquid and it appears colorless . The boiling point is between 213-215°C and the melting point is between 17-18°C .Wissenschaftliche Forschungsanwendungen
Acetalization Reactions
3-Chlorobenzaldehyde dimethyl acetal is used in acetalization reactions . The acetalization of 3-chlorobenzaldehyde is carried out between 3-chlorobenzaldehyde and an alcohol, where an acid is used as the catalyst . This reaction mechanism has been studied extensively using computational calculations .
Catalyst for Acetal Formation
It has been found that 3-Chlorobenzaldehyde dimethyl acetal can be efficiently formed using various catalysts . For instance, acid red 52 has been used as a photocatalyst under yellow light irradiation to obtain a wide array of acyclic and cyclic acetals .
Green Chemistry
The compound plays a significant role in green chemistry . Photocatalysis allows access to functional products with minimum synthetic procedures and waste generation . The efficient acetalization of aldehydes with alcohols at room temperature, using abundant and sustainable alcohols as both the solvents and coupling agents, is a prime example of this .
Protection of Aldehydes
Acetalization is a common strategy for the protection of aldehydes in synthetic chemistry . The 3-Chlorobenzaldehyde dimethyl acetal, being an acetal, can be used for this purpose .
Use in Synthetic Chemistry
3-Chlorobenzaldehyde dimethyl acetal is used in synthetic chemistry, particularly in the formation of acetals . Acetals are known to be useful as fragrances in cosmetics, food and beverage additives, pharmaceuticals, solvents, detergents, drug design, carbohydrate chemistry, intermediates or final products in petrochemicals, and in lacquer industries .
6. Preparation of Dimethyl and Diallyl Acetals A mild and efficient procedure for the preparation of dimethyl and diallyl acetals of aromatic aldehydes has been developed, mediated by cerium (lV) ammonium nitrate . This process could potentially involve 3-Chlorobenzaldehyde dimethyl acetal.
Wirkmechanismus
Target of Action
The primary target of 3-Chlorobenzaldehyde dimethyl acetal is the aromatic aldehyde group present in the 3-Chlorobenzaldehyde molecule . This group allows the compound to undergo the acetalization reaction .
Mode of Action
The mode of action of 3-Chlorobenzaldehyde dimethyl acetal involves a series of steps. The first step is the formation of a hemiacetal through the protonation of benzaldehyde by an acid catalyst, followed by a nucleophilic attack of methanol . The last process in this step is deprotonation to form a hemiacetal . The second step is the formation of acetals from hemiacetals, which only occurs if catalyzed by acid, followed by the loss of water . The next steps involve the nucleophilic attack of the second methanol . This step is analogous to the SN1 reaction mechanism, involving carbocation formation and nucleophilic attack . The final process is deprotonation to form the acetal product .
Biochemical Pathways
The biochemical pathway affected by 3-Chlorobenzaldehyde dimethyl acetal is the acetalization pathway . This pathway involves the conversion of an aldehyde or ketone into an acetal, a process that is reversible and can be catalyzed by various acid catalysts .
Pharmacokinetics
The stability of the acetal product suggests that it may have good bioavailability .
Result of Action
The result of the action of 3-Chlorobenzaldehyde dimethyl acetal is the formation of an acetal product . This product is stable and has a lower formation energy compared to other structures in the reaction pathway .
Action Environment
The action of 3-Chlorobenzaldehyde dimethyl acetal can be influenced by various environmental factors. For instance, the presence of an acid catalyst is necessary for the acetalization reaction to occur . Additionally, the type of acid catalyst used can affect the efficiency of the reaction .
Eigenschaften
IUPAC Name |
1-chloro-3-(dimethoxymethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-11-9(12-2)7-4-3-5-8(10)6-7/h3-6,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDKAHBDYWLOFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC(=CC=C1)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101292160 | |
| Record name | 1-Chloro-3-(dimethoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101292160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-(dimethoxymethyl)benzene | |
CAS RN |
3395-80-0 | |
| Record name | 1-Chloro-3-(dimethoxymethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3395-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-3-(dimethoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101292160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(2,4-dichlorobenzyl)-2-methyl-6-[(phenylsulfinyl)methyl]-4-pyrimidinamine](/img/structure/B3129978.png)
![4-[6-(Methoxymethyl)-2-phenylpyrimidin-4-yl]morpholine](/img/structure/B3129990.png)
![4-[6-(Methoxymethyl)-2-phenylpyrimidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B3129996.png)


![N-allyl-6-[(methylsulfonyl)methyl]-2-phenyl-4-pyrimidinamine](/img/structure/B3130020.png)
![4-(4-Methoxyphenyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-phenylpyrimidine](/img/structure/B3130024.png)



